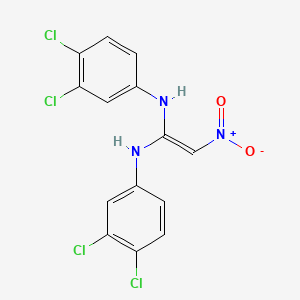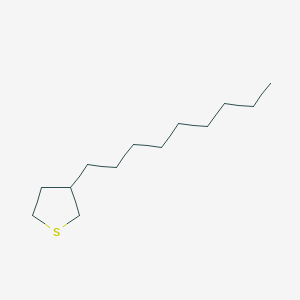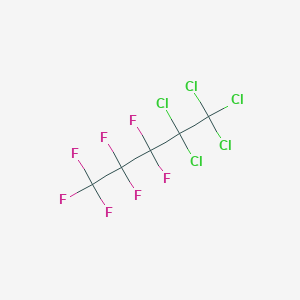
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane is a halogenated organic compound characterized by its unique structure, which includes multiple chlorine and fluorine atoms
Méthodes De Préparation
The synthesis of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane typically involves halogenation reactions. The process begins with a suitable hydrocarbon precursor, which undergoes successive chlorination and fluorination steps. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding halogenated compound interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s high electronegativity and steric hindrance play crucial roles in its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
1,1,1,2,2-Pentachloro-3,3,4,4,5,5,5-heptafluoropentane can be compared with other halogenated compounds, such as:
- 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
- 1,1,2,2,3-Pentachloro-1-fluoropropane
- 3,3’,4,4’,5-Pentachloro-1,1’-biphenyl
These compounds share similar halogenation patterns but differ in their carbon chain length and the number of halogen atoms. The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
116046-22-1 |
|---|---|
Formule moléculaire |
C5Cl5F7 |
Poids moléculaire |
370.3 g/mol |
Nom IUPAC |
1,1,1,2,2-pentachloro-3,3,4,4,5,5,5-heptafluoropentane |
InChI |
InChI=1S/C5Cl5F7/c6-1(7,4(8,9)10)2(11,12)3(13,14)5(15,16)17 |
Clé InChI |
BCMZUOGMRHEUAA-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)(F)F)(F)F)(C(C(Cl)(Cl)Cl)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


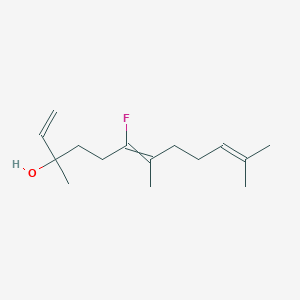
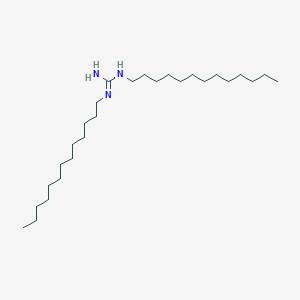
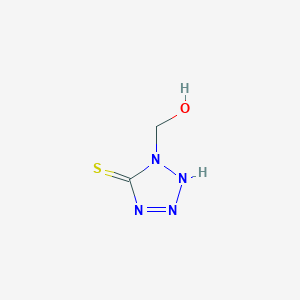
![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
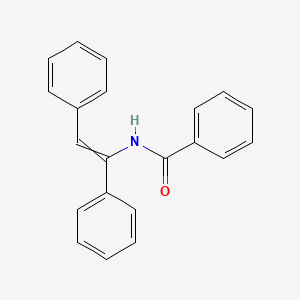
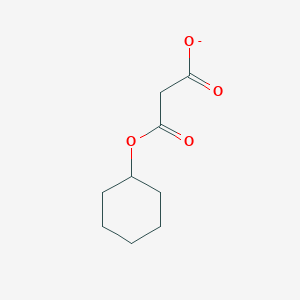
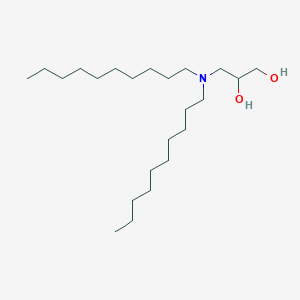
![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
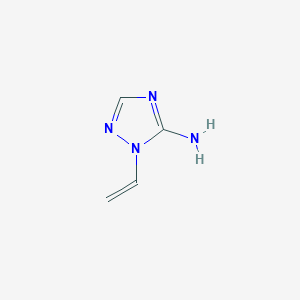
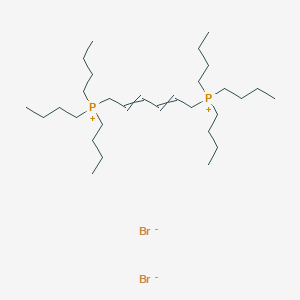
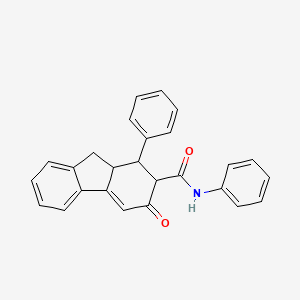
![2-{[(2-Ethenylphenyl)methoxy]methyl}-2-methyloxirane](/img/structure/B14299564.png)
